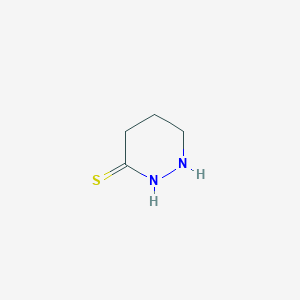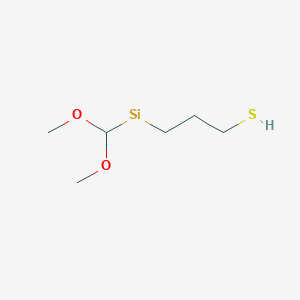![molecular formula C28H35F3N4O9 B12352653 (Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)
(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE is a complex organic compound known for its significant biological activity. It is a histamine H1 and H2 receptor agonist, which means it can bind to and activate these receptors, leading to various physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring is typically synthesized through a cyclization reaction involving an aldehyde, an amine, and a nitrile The final step involves the formation of the heptanecarboxamide and its subsequent reaction with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethylamino and trifluoromethylphenyl groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically used.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced amines, and various substituted derivatives .
Scientific Research Applications
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in modulating histamine receptors, which are involved in allergic responses and gastric acid secretion.
Medicine: Explored for potential therapeutic applications in treating conditions like allergies and acid reflux.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by binding to histamine H1 and H2 receptors. This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and the production of inositol triphosphate (IP3). These changes result in various physiological responses, such as smooth muscle contraction and increased gastric acid secretion.
Comparison with Similar Compounds
Similar Compounds
Histamine: The natural ligand for histamine receptors, but with lower specificity and potency compared to 6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE.
Dimaprit: Another histamine receptor agonist but with different receptor subtype selectivity.
Betahistine: A histamine analog used to treat vertigo, with a different mechanism of action
Uniqueness
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE is unique due to its high specificity and potency for histamine H1 and H2 receptors. This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C28H35F3N4O9 |
|---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C20H27F3N4O.2C4H4O4/c1-15(25-12-11-18-13-24-14-26-18)5-3-2-4-6-19(28)27-17-9-7-16(8-10-17)20(21,22)23;2*5-3(6)1-2-4(7)8/h7-10,13-15,25H,2-6,11-12H2,1H3,(H,24,26)(H,27,28);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
DXOVFWVKXMKZCN-SPIKMXEPSA-N |
Isomeric SMILES |
CC(NCCC1=CN=CN1)CCCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CCCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)


![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)



![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)
